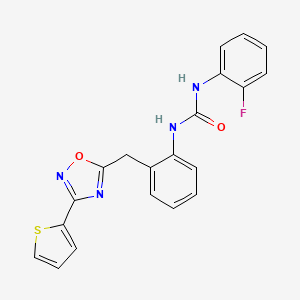

1-(2-Fluorophenyl)-3-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea

Description

Properties

IUPAC Name |

1-(2-fluorophenyl)-3-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN4O2S/c21-14-7-2-4-9-16(14)23-20(26)22-15-8-3-1-6-13(15)12-18-24-19(25-27-18)17-10-5-11-28-17/h1-11H,12H2,(H2,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVEWRPWZRNBCMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)NC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Fluorophenyl)-3-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a compound featuring a unique combination of a fluorophenyl group, a thiophene moiety, and an oxadiazole ring. This structural diversity suggests potential biological activities, particularly in antimicrobial and anticancer domains. The following sections summarize the synthesis, characterization, and biological activities based on recent studies.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that combine various precursors. The oxadiazole ring is known for its biological significance, particularly in medicinal chemistry. The compound is characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Antimicrobial Activity

Research has shown that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. For instance:

- Study Findings : A review highlighted that derivatives of 1,3,4-oxadiazoles demonstrate broad-spectrum antimicrobial activity against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . The incorporation of thiophene enhances this activity due to its electron-rich nature, which facilitates interactions with bacterial targets.

Anticancer Activity

The potential anticancer properties of this compound have been evaluated in several studies:

- Cell Viability Assays : In vitro studies utilizing human cancer cell lines have demonstrated that derivatives of the oxadiazole scaffold can inhibit cell proliferation effectively. For example, compounds similar to this compound showed IC50 values in the nanomolar range against breast cancer cells .

The mechanism by which these compounds exert their biological effects often involves interaction with specific protein targets:

- Molecular Docking Studies : Computational studies have indicated that such compounds can bind effectively to key enzymes like dihydrofolate reductase (DHFR) with binding energies suggesting strong affinities . This interaction can inhibit critical pathways in bacterial growth and cancer cell proliferation.

Case Study 1: Antibacterial Efficacy

A study conducted by Dhumal et al. (2016) focused on the antibacterial efficacy of oxadiazole derivatives. The most active compounds were tested against Mycobacterium bovis BCG and exhibited significant inhibition . Molecular docking revealed that these compounds bind to the enoyl reductase enzyme (InhA), crucial for mycolic acid synthesis in bacteria.

Case Study 2: Anticancer Potential

Another investigation explored the anticancer effects of oxadiazole derivatives on various cancer cell lines. Compounds were assessed for their ability to induce apoptosis and inhibit cell cycle progression. Results indicated that certain substitutions on the phenyl ring enhanced cytotoxicity against breast cancer cells compared to standard chemotherapeutics .

Data Tables

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antitumor agent . Studies indicate that derivatives of thiophenes and oxadiazoles often exhibit significant cytotoxic activity against various cancer cell lines. For instance, compounds similar to 1-(2-Fluorophenyl)-3-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea have been shown to inhibit tumor growth by inducing apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation.

Antimicrobial Activity

Research has demonstrated that compounds containing thiophene and oxadiazole rings possess notable antimicrobial properties . The incorporation of these moieties into the urea structure may enhance the compound's efficacy against bacterial strains. Molecular docking studies have been employed to predict the binding affinity of this compound to specific bacterial enzymes, suggesting potential mechanisms for its antimicrobial action.

Quantum Chemical Modeling

Quantum chemical calculations have been utilized to understand the electronic properties and reactivity of this compound. Density Functional Theory (DFT) methods provide insights into the stability and electronic distribution within the molecule, aiding in the design of more effective derivatives.

Case Study 1: Antitumor Activity

In a study published in Nature Scientific Reports, researchers synthesized a series of oxadiazole derivatives and evaluated their cytotoxicity against human cancer cell lines. The results indicated that certain modifications to the urea structure significantly enhanced antitumor activity compared to traditional chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of thiophene-containing compounds revealed that derivatives similar to this compound exhibited potent activity against Gram-positive bacteria. The study utilized molecular docking techniques to identify key interactions between the compound and bacterial enzymes crucial for cell wall synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several urea and oxadiazole-containing derivatives reported in recent studies. Below is a detailed comparison based on structural features, synthetic routes, and biological activity:

Structural Analogues

*Calculated molecular weight based on formula C₂₁H₁₆FN₅O₂S.

Physicochemical Properties

- Lipophilicity : The thiophene in the target compound may increase logP compared to purely phenyl-substituted analogs (e.g., compound 14, logP ~3.5 vs. target ~4.0*).

- Solubility : Fluorophenyl and oxadiazole groups reduce aqueous solubility, but thiophene’s polarity could mitigate this .

Key Advantages of the Target Compound

- Dual Heterocycles: Thiophene and oxadiazole may synergize for enhanced target binding vs. mono-heterocyclic analogs .

- Substituent Positioning : 2-Fluorophenyl’s ortho substitution could confer steric or electronic benefits absent in para-fluorophenyl derivatives (e.g., 130) .

Q & A

Q. Q1. What are the optimal synthetic routes for synthesizing this urea derivative, and how can reaction conditions be systematically optimized?

A1: The compound can be synthesized via urea formation by reacting an isocyanate intermediate with a substituted aniline. Key steps include:

- Isocyanate preparation : Use 2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl isocyanate, synthesized from the corresponding amine via phosgenation or carbamoylation .

- Coupling reaction : React the isocyanate with 2-fluoroaniline in an inert solvent (e.g., dichloromethane) under reflux with a base (e.g., triethylamine) to neutralize HCl byproducts .

- Optimization : Apply Design of Experiments (DoE) to variables like temperature, solvent polarity, and stoichiometry. For example, highlights flow chemistry for reproducibility and yield enhancement.

Q. Q2. How can researchers validate the compound’s structural integrity post-synthesis?

A2: Use a combination of:

- Spectroscopy : H/C NMR to confirm urea linkage (NH protons at δ 8.5–9.5 ppm) and fluorophenyl/thiophene substituents .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for : 432.11 g/mol).

- X-ray crystallography : For unambiguous confirmation, as seen in fluorophenyl-containing analogs (e.g., and ).

Advanced Research Questions

Q. Q3. How can contradictory bioactivity data in enzyme inhibition assays be resolved?

A3: Contradictions may arise from assay conditions or impurity interference. Mitigate by:

- Purity validation : Use HPLC (≥95% purity; C18 column, acetonitrile/water gradient) .

- Dose-response curves : Test multiple concentrations (e.g., 0.1–100 µM) to rule out non-specific binding.

- Control experiments : Include known inhibitors (e.g., staurosporine for kinases) and validate with orthogonal assays (e.g., SPR vs. fluorescence).

Q. Q4. What computational strategies are recommended for predicting SAR (Structure-Activity Relationships)?

A4:

- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases), focusing on the urea moiety’s hydrogen-bonding capacity and fluorophenyl’s hydrophobic effects .

- QSAR models : Train models using descriptors like logP, polar surface area, and electronic parameters (Hammett σ for fluorophenyl) .

- MD simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS) to evaluate urea-thiophene conformational flexibility.

Q. Q5. How can researchers address stability issues during in vitro assays?

A5:

- pH stability : Test solubility in buffers (pH 2–9) and monitor degradation via LC-MS. Urea derivatives are prone to hydrolysis under acidic/basic conditions .

- Light sensitivity : Store solutions in amber vials, as fluorophenyl and thiophene groups may photodegrade .

- Cryopreservation : Use DMSO stocks at −80°C with <0.1% water to prevent urea cleavage.

Q. Q6. What methods are suitable for evaluating in vivo pharmacokinetics?

A6:

- ADME profiling :

- Absorption : Caco-2 cell permeability assays (Papp > 1 × 10 cm/s).

- Metabolic stability : Incubate with liver microsomes (e.g., human CYP450 isoforms) and quantify parent compound via LC-MS/MS .

- Toxicity screening : Zebrafish embryo assays (LC50) and Ames test for mutagenicity .

Data Analysis and Experimental Design

Q. Q7. How should researchers design dose-ranging studies for this compound?

A7:

- In vitro : Start with IC50 determination (e.g., 10-point dilution series) in cell viability assays (MTT or CellTiter-Glo).

- In vivo : Use allometric scaling from rodent models (e.g., 1–50 mg/kg oral dosing) with plasma sampling at 0, 1, 4, 8, 24 h post-administration .

Q. Q8. What statistical tools are critical for analyzing high-throughput screening (HTS) data?

A8:

- Z-factor : Validate assay quality (Z > 0.5 indicates robust screening).

- PCA (Principal Component Analysis) : Identify outliers in HTS datasets.

- ANOVA : Compare activity across structural analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) .

Q. Q9. How can researchers resolve crystallinity challenges during formulation?

A9:

- Polymorph screening : Use solvent evaporation (e.g., ethanol/water) and analyze via PXRD.

- Co-crystallization : Explore co-formers (e.g., succinic acid) to enhance solubility, as demonstrated for fluorophenyl ureas .

Q. Q10. What are the best practices for reporting contradictory spectral data?

A10:

- Reproducibility : Repeat experiments in triplicate and report mean ± SD.

- Artifact identification : Check for solvent peaks (e.g., DMSO-d6 at δ 2.50 ppm) or impurities via 2D NMR (HSQC, HMBC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.